molecular formula C15H14FN3O2 B2585811 (2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034473-68-0

(2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2585811
CAS RN: 2034473-68-0
M. Wt: 287.294
InChI Key: RWQCIMSHIOJMJH-UHFFFAOYSA-N
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Description

The compound (2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule. It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities and is often used in the design of structures in medicinal chemistry . The compound also contains a pyrrolidine ring, a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the ATR-FTIR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The yield of the compound can be determined after its synthesis . The molecular weight can be determined using high-resolution mass spectrometry .

Scientific Research Applications

Development of Precipitation-Resistant Formulations

A study focused on developing a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound that selectively inhibits the ultrarapid potassium current (IKur) intended for the treatment of arrhythmia. This research demonstrated the significance of solubilized, precipitation-resistant formulations in achieving higher plasma concentrations, which is crucial for the successful toxicological and early clinical evaluation of poorly soluble compounds (Lori Burton et al., 2012).

Synthesis of Novel Fused Chromone–Pyrimidine Hybrids

Another study described a facile and versatile procedure for the synthesis of functionalized novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone. This highlights the chemical versatility and potential applications of pyrimidine derivatives in creating new chemical entities with possible biological activities (M. Sambaiah et al., 2017).

Crystal Structure and DFT Study

Research on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds provided insights into the structural confirmation through FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT). This study underlines the importance of comprehensive structural analysis in the development of new compounds (P. Huang et al., 2021).

One Pot Synthesis of Low Cost Emitters

Research demonstrated the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shift, indicating potential applications in creating luminescent materials. This study showcases the application of pyrimidine derivatives in the development of new materials with desirable optical properties (G. Volpi et al., 2017).

Future Directions

The future directions for this compound could involve further studies to determine its exact mechanism of action and potential therapeutic applications. Additionally, more research could be done to optimize its synthesis process and improve its yield .

properties

IUPAC Name

(2-fluorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-5-2-1-4-12(13)14(20)19-9-6-11(10-19)21-15-17-7-3-8-18-15/h1-5,7-8,11H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQCIMSHIOJMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

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